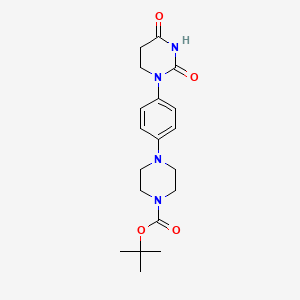
5-(1-methylsulfonylpiperidin-4-yl)oxy-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-methylsulfonylpiperidin-4-yl)oxy-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . The unique structure of this compound makes it a compound of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of 2-azidobenzaldehydes with amines under reductive conditions to form the indazole core . The piperidinyl group can be introduced via nucleophilic substitution reactions, and the methylsulfonyl group is often added using sulfonylation reactions with reagents like methanesulfonyl chloride .
Industrial Production Methods
Industrial production of 5-(1-methylsulfonylpiperidin-4-yl)oxy-1H-indazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, are commonly employed in industrial settings due to their efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
5-(1-methylsulfonylpiperidin-4-yl)oxy-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the indazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methanesulfonyl chloride for sulfonylation, various amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Aplicaciones Científicas De Investigación
5-(1-methylsulfonylpiperidin-4-yl)oxy-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its anti-inflammatory and antihypertensive properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-(1-methylsulfonylpiperidin-4-yl)oxy-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity and resulting in therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Indazole: The parent compound with a simpler structure.
5-piperazinyl-3-sulfonylindazoles: Known for their selective 5-HT6 antagonist activity.
3-(naphthalen-1-ylsulfonyl)-5-(piperazin-1-yl)-1H-indazole: Another derivative with potent biological activity.
Uniqueness
5-(1-methylsulfonylpiperidin-4-yl)oxy-1H-indazole stands out due to its specific combination of functional groups, which confer unique biological activities and chemical reactivity. Its methylsulfonyl and piperidinyl groups enhance its solubility and bioavailability, making it a valuable compound for various applications .
Propiedades
Número CAS |
478827-09-7 |
|---|---|
Fórmula molecular |
C13H17N3O3S |
Peso molecular |
295.36 g/mol |
Nombre IUPAC |
5-(1-methylsulfonylpiperidin-4-yl)oxy-1H-indazole |
InChI |
InChI=1S/C13H17N3O3S/c1-20(17,18)16-6-4-11(5-7-16)19-12-2-3-13-10(8-12)9-14-15-13/h2-3,8-9,11H,4-7H2,1H3,(H,14,15) |
Clave InChI |
XNKWBDQMIXJEIC-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N1CCC(CC1)OC2=CC3=C(C=C2)NN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


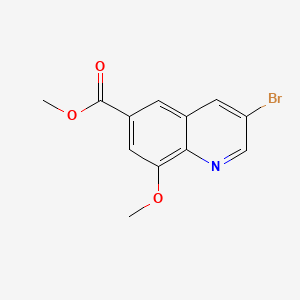

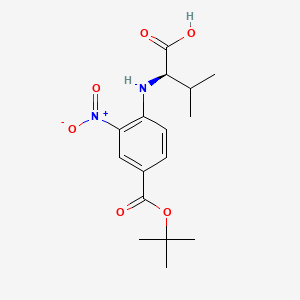
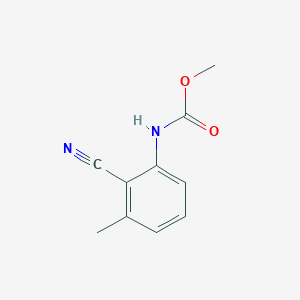
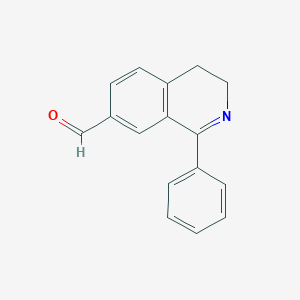
![Propanedioic acid, [(2-thienylamino)methylene]-, diethyl ester](/img/structure/B13920294.png)



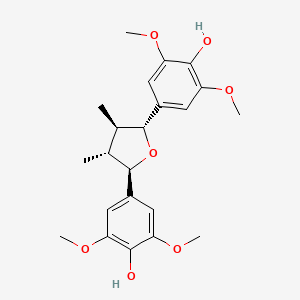
![N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B13920344.png)

